Synthesis Yield Differentiation: Ortho-Methyl Substitution Depresses Friedel-Crafts Acylation Efficiency
In a direct head-to-head comparison of synthetic routes using identical Friedel-Crafts acylation conditions, the target compound (2-methyl isomer) exhibits a significantly lower isolated yield (17%) compared to the 4-methyl isomer (85%) . This disparity underscores the profound steric hindrance imposed by the ortho-methyl group, which impedes electrophilic attack on the aromatic ring [1].
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 17% |
| Comparator Or Baseline | 3-Chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5): 85% |
| Quantified Difference | 5-fold lower yield |
| Conditions | Aluminum (III) chloride in carbon disulfide, 20°C, 0.25h, inert atmosphere |
Why This Matters
This stark yield difference mandates specialized synthetic protocols or alternative routes, making the compound unsuitable as a drop-in replacement for the 4-methyl analog and justifying its distinct procurement for specific synthetic investigations.
- [1] Bertolini, F., Crotti, S., Di Bussolo, V., Macchia, F., & Pineschi, M. (2008). Journal of Organic Chemistry, 73(22), 8998-9007. View Source
